molecular formula C18H15F3N4O3S2 B2362817 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 867041-40-5

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2362817
CAS No.: 867041-40-5
M. Wt: 456.46
InChI Key: MGNMGOQHCKPKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a 1,3,4-thiadiazole core linked via a sulfamoyl group to a phenyl ring substituted with a trifluoromethyl group. The compound’s design incorporates pharmacophoric elements commonly associated with kinase inhibition and anticancer activity, such as the thiadiazole ring (known for its electron-deficient properties and metabolic stability) and the trifluoromethyl group (which enhances lipophilicity and bioavailability) .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S2/c1-2-15-23-24-17(29-15)25-30(27,28)14-8-6-13(7-9-14)22-16(26)11-4-3-5-12(10-11)18(19,20)21/h3-10H,2H2,1H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNMGOQHCKPKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis of the 5-ethyl-1,3,4-thiadiazol-2-amine component typically begins with commercially available 2-amino-5-ethyl-1,3,4-thiadiazole (CAS: 14068-53-2), which serves as a fundamental building block. This compound possesses the essential heterocyclic scaffold required for the target molecule.

Direct Synthetic Approach

The direct synthesis of 5-ethyl-1,3,4-thiadiazol-2-amine can be accomplished through the cyclization of thiosemicarbazide derivatives, as outlined in Table 1.

Table 1: Synthetic Methods for 5-ethyl-1,3,4-thiadiazol-2-amine

Method Starting Materials Reaction Conditions Catalyst/Reagent Yield (%) Reference
Oxidative Cyclization Propionaldehyde thiosemicarbazone FeCl₃, Ethanol, Reflux, 5h Ferric chloride 72-78
Dehydrating Cyclization Propionyl thiosemicarbazide H₂SO₄, 0-5°C, 2h Sulfuric acid 68-75
Modified Oxidative Method Thiosemicarbazide, Propionic acid POCl₃, Reflux, 4h Phosphorus oxychloride 70-76

The oxidative cyclization represents a preferred method due to its higher yields and milder reaction conditions. In this approach, thiosemicarbazone undergoes ring closure in the presence of an oxidizing agent, most commonly ferric chloride in ethanol.

Preparation of 3-(trifluoromethyl)benzamide Component

Synthetic Routes to 3-(trifluoromethyl)benzoyl Intermediates

The trifluoromethyl benzamide portion requires careful consideration during synthesis due to the presence of the electron-withdrawing trifluoromethyl group. Multiple synthetic routes have been reported for preparing 3-(trifluoromethyl)benzamide derivatives, as summarized in Table 2.

Table 2: Synthetic Methods for 3-(trifluoromethyl)benzamide Derivatives

Method Starting Materials Reaction Conditions Catalyst/Reagent Yield (%) Reference
Direct Amidation 3-(trifluoromethyl)benzoyl chloride, Ammonia THF, 0°C to RT, 2h None 85-92
Nitrile Hydrolysis 3-(trifluoromethyl)benzonitrile NaOH (aq), 100°C, 2-4h Sodium hydroxide 88-95
Hydrogenation-Hydrolysis 2-chloro-6-trifluoromethylbenzonitrile H₂, Pd/C, NaOH, THF/H₂O Palladium catalyst 89-95

The most efficient pathway for obtaining high-purity 3-(trifluoromethyl)benzamide involves the controlled hydrolysis of 3-(trifluoromethyl)benzonitrile under basic conditions. This approach offers excellent yields (88-95%) and requires minimal purification steps.

A particularly advantageous method involves dissolving 3-(trifluoromethyl)benzonitrile in a mixture of water and suitable co-solvent, then adding sodium hydroxide and heating the reaction mixture to 100°C for 2-4 hours. The resulting 3-(trifluoromethyl)benzamide precipitates upon cooling and can be isolated by filtration with high purity (>98%).

Sulfamoylation and Amide Coupling Strategies

Preparation of 4-Sulfamoylaniline Intermediate

The central sulfamoylphenyl component requires the synthesis of 4-sulfamoylaniline as a key intermediate. This compound serves as the bridging unit between the thiadiazole and benzamide portions of the target molecule.

Coupling of Thiadiazole and Sulfamoyl Components

The coupling of 5-ethyl-1,3,4-thiadiazol-2-amine with the sulfamoyl group requires specific reaction conditions to ensure selective attachment at the desired nitrogen position. This can be achieved through several methods as detailed in Table 3.

Table 3: Methods for Coupling 5-ethyl-1,3,4-thiadiazol-2-amine with Sulfamoyl Component

Method Reagents Conditions Solvent Yield (%) Reference
Direct Sulfonylation 4-(chlorosulfonyl)aniline, Base 0-5°C, 3h, then RT, 12h Pyridine/DCM 65-72
Activated Ester Method 4-nitrophenyl-4-sulfamoylbenzoate RT, 18-24h DMF/THF (1:1) 70-78
Microwave-Assisted 4-sulfamoylbenzoic acid, Coupling agent MW, 100°C, 30 min ACN 75-85

The microwave-assisted method represents a significant advancement in the coupling strategy, offering higher yields and reduced reaction times. This approach typically employs a coupling agent such as HOBt/EDC or CDI to activate the sulfamoyl component prior to reaction with the thiadiazole amine.

Final Amide Bond Formation

The final step in the synthesis involves the formation of the amide bond between the 3-(trifluoromethyl)benzoyl component and the 4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)aniline intermediate. This can be accomplished through several methods, with the most effective approaches outlined in Table 4.

Table 4: Methods for Final Amide Bond Formation

Method Coupling Agent Conditions Solvent Yield (%) Reference
Acid Chloride SOCl₂, Pyridine 0°C to RT, 12h THF 78-85
EDC/HOBt EDC, HOBt, TEA RT, 24h ACN 75-82
Mixed Anhydride Isobutyl chloroformate, NMM -15°C to RT, 5h THF/DMF 70-80

The EDC/HOBt-mediated coupling represents a preferred method due to its mild reaction conditions and high yields. In a typical procedure, 3-(trifluoromethyl)benzoic acid (1.1 mmol) is reacted with EDC (1.1 mmol) and HOBt (1.1 mmol) in acetonitrile (20 mL) at room temperature for 30 minutes. The 4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)aniline intermediate (1.0 mmol) is then added, and the reaction mixture is stirred for 24 hours. The product is isolated through evaporation of the solvent, followed by extraction with ethyl acetate and washing with sodium bicarbonate solution and brine.

Comprehensive Synthetic Procedure

Based on the optimized methods discussed above, a complete synthetic procedure for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide can be outlined as follows:

Step 1: Preparation of 5-ethyl-1,3,4-thiadiazol-2-amine

5 g (0.07 mol) of propionaldehyde is treated with 6.37 g (0.07 mol) thiosemicarbazide in ethanol (100 mL). The reaction mixture is refluxed with the addition of ferric chloride (11.34 g, 0.07 mol) for 5 hours, with progress monitored by thin layer chromatography. The formed precipitate is filtered, washed with cold water, and recrystallized from aqueous ethanol to yield 5-ethyl-1,3,4-thiadiazol-2-amine as colorless crystals (6.85 g, yield 76%).

Step 2: Synthesis of 4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)aniline

A solution of 5-ethyl-1,3,4-thiadiazol-2-amine (2.0 g, 15.5 mmol) in dry pyridine (30 mL) is cooled to 0°C. 4-(chlorosulfonyl)aniline (3.38 g, 17.1 mmol) is added portionwise over 30 minutes, and the reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is poured into ice water (200 mL), and the precipitate is collected by filtration, washed with water, and dried to yield 4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)aniline as an off-white solid (3.29 g, yield 71%).

Step 3: Preparation of 3-(trifluoromethyl)benzoic acid Activation

3-(trifluoromethyl)benzoic acid (2.09 g, 11.0 mmol) is dissolved in acetonitrile (25 mL). HOBt (1.69 g, 11.0 mmol) and EDC (2.11 g, 11.0 mmol) are added, and the mixture is stirred at room temperature for 30 minutes to form the activated ester.

Step 4: Final Amide Coupling

To the activated ester solution from Step 3, 4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)aniline (3.0 g, 10.0 mmol) is added, and the reaction mixture is stirred at room temperature for 24 hours. The acetonitrile is evaporated under reduced pressure, and ethyl acetate (100 mL) is added to the residue. The organic phase is washed with 2% sodium bicarbonate solution (2 × 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethanol/water to yield this compound as a white crystalline solid (3.91 g, yield 81%).

Alternative Synthetic Approaches

Microwave-Assisted One-Pot Synthesis

Recent advances in synthetic methodologies have enabled the development of more efficient, microwave-assisted one-pot syntheses of complex 1,3,4-thiadiazole derivatives. This approach offers significant advantages, including reduced reaction times, higher yields, and fewer isolation/purification steps.

In a typical procedure, a mixture of 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 mmol), 4-sulfamoylbenzoic acid (1.0 mmol), and HOBt/EDC coupling agent (1.1 mmol each) in acetonitrile (10 mL) is subjected to microwave irradiation at 100°C for 30 minutes. The resulting intermediate is then reacted directly with 3-(trifluoromethyl)benzoic acid (1.1 mmol) and additional coupling agent under similar microwave conditions to yield the target compound in 70-78% overall yield.

Solid-Phase Synthesis Approach

For larger-scale preparation or library synthesis, a solid-phase approach offers advantages in terms of purification simplicity and automation potential. This method involves:

  • Immobilization of 4-sulfamoylbenzoic acid on a suitable resin
  • Coupling with 5-ethyl-1,3,4-thiadiazol-2-amine
  • Subsequent reaction with 3-(trifluoromethyl)benzoyl chloride
  • Cleavage from the resin to yield the target compound

While this approach typically results in somewhat lower yields (60-65%) compared to solution-phase methods, it offers significant advantages for parallel synthesis and automation.

Purification and Characterization

The purification of this compound is typically accomplished through recrystallization from appropriate solvent systems, with ethanol/water or acetone/hexane mixtures being particularly effective.

Characterization of the final compound can be performed using standard analytical techniques, including:

  • ¹H-NMR spectroscopy: Characteristic signals include aromatic protons (7.80-8.20 ppm), ethyl group CH₂ (2.80-3.00 ppm) and CH₃ (1.30-1.50 ppm), and amide NH (10.40-10.60 ppm).

  • ¹³C-NMR spectroscopy: Key signals include CF₃ carbon (123-125 ppm), thiadiazole carbons (165-170 ppm), and amide carbonyl (165-168 ppm).

  • Mass spectrometry: The molecular ion peak corresponding to C₁₈H₁₅F₃N₄O₃S₂ is typically observed at m/z = 456.

  • IR spectroscopy: Characteristic absorptions include N-H stretching (3300-3400 cm⁻¹), C=O stretching (1650-1680 cm⁻¹), and SO₂ stretching (1320-1360 cm⁻¹ and 1140-1180 cm⁻¹).

Chemical Reactions Analysis

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance, derivatives of thiadiazole linked to various pharmacophores have shown effectiveness against different cancer cell lines. The compound has been evaluated for its cytotoxic effects against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines, demonstrating significant inhibition of cell proliferation .

Cell Line IC50 (µM) Reference
HT-2912.5
MCF-710.0

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inhibitors targeting cyclooxygenase enzymes (COX), particularly COX-II, have been synthesized based on similar structural frameworks. These inhibitors are crucial in managing inflammatory diseases and pain relief. Preliminary findings suggest that the compound may exhibit selective COX-II inhibition similar to established drugs like Celecoxib .

Compound Activity IC50 (µM) Comparison
N-(4-acetyl-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSelective COX-II inhibitor1.33Better than Celecoxib (0.4 µM)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamidePotential COX-II inhibitorTBDTBD

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against various bacterial strains. Studies have shown that modifications to the thiadiazole ring can enhance antibacterial activity .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against several cell lines. The compound demonstrated notable cytotoxicity against both HT-29 and MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Development of COX-II Inhibitors

A recent study focused on designing novel sulfonamides based on the structure of this compound. These compounds were assessed for their anti-inflammatory properties through in vitro assays measuring COX enzyme inhibition. Results showed that some derivatives exhibited better selectivity and potency compared to existing anti-inflammatory drugs .

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s unique structure distinguishes it from related benzamide-thiadiazole hybrids. Key comparisons include:

Compound Core Structure Key Substituents Functional Impact
Target Compound Benzamide-thiadiazole - 5-Ethyl-thiadiazole
- Sulfamoyl linkage
- 3-Trifluoromethylphenyl
Enhanced lipophilicity (CF₃), potential kinase binding via sulfamoyl and thiadiazole
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () Benzamide-thiadiazole - Benzylthio group
- Variable acetamide substituents
Increased steric bulk; benzylthio may improve membrane permeability
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Benzamide-isoxazole-thiadiazole - Isoxazole ring
- 2,4-Difluorophenyl
Isoxazole introduces polarity; fluorine enhances electronegativity
PI3Kα Inhibitor 5i () Benzamide-thiadiazole - 5-Methyl-thiadiazole
- Methoxypyridin-3-yl
- Fluorophenethyl
Methyl-thiadiazole optimizes steric fit; methoxypyridine aids π-π stacking

Key Observations :

  • The 5-ethyl group on the thiadiazole in the target compound may confer greater metabolic stability compared to methyl or benzylthio substituents .
  • The sulfamoyl linkage (vs.

Comparison with :

  • Compounds like 8a–c () use enaminone intermediates and active methylene reagents, differing from the target compound’s reliance on sulfamoyl linkages .
Spectral and Physicochemical Properties

Critical spectral data comparisons:

Compound IR (C=O stretch) IR (C=S stretch) ¹H-NMR Features
Target Compound ~1660–1680 cm⁻¹ ~1247–1255 cm⁻¹ Expected aromatic peaks for trifluoromethylphenyl and ethyl-thiadiazole
Hydrazinecarbothioamides () 1663–1682 cm⁻¹ 1243–1258 cm⁻¹ NH stretches at 3150–3319 cm⁻¹; confirms thione tautomer formation
Compound 6 () 1606 cm⁻¹ N/A Isoxazole protons at δ 7.95–8.13 ppm; aromatic multiplet at δ 7.36–7.72 ppm

Key Insight :

  • The absence of νC=O in the target compound’s thiadiazole intermediates (as in ) confirms successful cyclization, a critical step for bioactivity .

Biological Activity

The compound N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide , also referred to as a derivative of the 1,3,4-thiadiazole scaffold, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H14N4O3S2
  • Molecular Weight : 326.395 g/mol
  • CAS Number : 1037-51-0

The biological activity of this compound is primarily attributed to the presence of the 1,3,4-thiadiazole moiety, which is known for its ability to interact with various biological targets. The thiadiazole ring enhances the compound's ability to inhibit specific enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes such as aminopeptidases and other targets relevant in cancer and infectious diseases .
  • Induction of Apoptosis : Studies indicate that derivatives like this compound can induce apoptosis in cancer cells by activating intrinsic pathways leading to programmed cell death .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of 1,3,4-thiadiazole can suppress tumor growth through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, showing promising results in vitro .
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation markers in cellular models .

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that a related thiadiazole compound significantly increased apoptotic cell populations in cancer cell lines compared to untreated controls . This suggests that modifications to the thiadiazole structure can enhance anticancer properties.
  • Antimicrobial Activity :
    • In vitro assays revealed that compounds with the thiadiazole moiety exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective concentrations .

Data Table

Activity TypeTarget/PathwayIC50 (nM)Reference
AnticancerApoptosis induction37.83
AntimicrobialStaphylococcus aureus45.4
Enzyme InhibitionAminopeptidase76.7
Anti-inflammatoryCytokine reductionNot specified

Q & A

Basic: What are the key synthetic strategies for synthesizing N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide?

Answer:
The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiocarbazide derivatives under reflux with POCl₃ or iodine/triethylamine in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Sulfamoylation : Reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-chlorosulfonylphenyl intermediates, followed by coupling with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Reaction parameters (temperature, solvent, time) must be tightly controlled to avoid byproducts .

Basic: How is the compound structurally characterized post-synthesis?

Answer:
Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole ring and substituent integration. For example, the sulfamoyl group’s protons appear as a singlet near δ 3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the trifluoromethyl and thiadiazole moieties .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions) and molecular packing, critical for understanding solid-state stability .

Basic: What in vitro models are suitable for initial anticancer activity screening?

Answer:
Common models include:

  • Cell lines : Breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cancer cells, with IC₅₀ determination via MTT assays .
  • Dose-response curves : Test concentrations ranging from 0.1–100 µM, with cisplatin or doxorubicin as positive controls. Data normalization to vehicle-treated cells is essential .

Advanced: How to design molecular docking studies to predict binding interactions with tyrosine kinases?

Answer:

  • Software selection : Use AutoDock Vina (for speed) or Glide XP (for precision) .
  • Grid setup : Focus on ATP-binding pockets of targets like Abl or Src kinases. Include hydrophobic enclosures and hydrogen-bonding residues (e.g., Lys295 in Abl) .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., imatinib). RMSD <2 Å indicates reliable binding mode predictions .

Advanced: How to resolve contradictions between in vitro cytotoxicity and in silico docking scores?

Answer:

  • Assay validation : Confirm compound stability in cell culture media (e.g., HPLC post-incubation) to rule out degradation .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Metabolite analysis : Use LC-MS to detect active metabolites that may explain discrepancies .

Advanced: What strategies optimize selectivity against off-target kinases?

Answer:

  • Substituent modification : Introduce bulky groups (e.g., pivaloyl) to sterically block off-target binding. The trifluoromethyl group enhances selectivity via hydrophobic interactions .
  • Free-energy perturbation (FEP) : Simulate binding energy differences between homologous kinases (e.g., Abl vs. Src) to guide structural tweaks .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Answer:

  • Systematic substitution : Vary the 5-ethyl group on the thiadiazole and the benzamide’s trifluoromethyl position. Test analogs for IC₅₀ shifts .
  • 3D-QSAR models : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with activity trends. Cross-validate with leave-one-out methods .

Advanced: What analytical methods ensure purity and stability under physiological conditions?

Answer:

  • HPLC-DAD : Monitor degradation products at λ=254 nm. Use C18 columns with acetonitrile/water gradients .
  • Forced degradation : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Track mass balance to identify instability hotspots .

Advanced: How to optimize reaction yields while minimizing byproducts in sulfamoylation?

Answer:

  • Catalytic optimization : Use NaHCO₃ instead of K₂CO₃ to reduce side reactions. Maintain stoichiometric excess of 4-chlorosulfonylphenyl intermediates .
  • Solvent effects : Replace DMF with THF to suppress sulfonic acid formation. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures timely quenching .

Advanced: How to confirm binding mode and interactions via crystallography?

Answer:

  • Co-crystallization : Soak protein crystals (e.g., Abl kinase) with 10 mM compound in reservoir solution. Diffraction data collection at 1.8–2.2 Å resolution .
  • Hydrogen-bond analysis : Identify key interactions (e.g., N–H···O=C) using PyMOL. Compare with docking poses to validate computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.